molecular formula C8H11NO2 B13173671 4-Amino-1-(furan-2-yl)butan-2-one

4-Amino-1-(furan-2-yl)butan-2-one

Cat. No.: B13173671
M. Wt: 153.18 g/mol
InChI Key: DQTAKMBZIJZSBK-UHFFFAOYSA-N
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Description

4-Amino-1-(furan-2-yl)butan-2-one (CAS 1512286-62-2) is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound features a furan ring, a common heterocyclic moiety in medicinal chemistry, linked to a ketone-bearing amino chain, making it a valuable building block for researchers in synthetic and pharmaceutical chemistry . While specific biological data for this compound is limited in the public domain, its molecular structure suggests significant research potential. The indole and furan heterocycles are recognized as privileged structures in drug discovery for their wide range of biological activities . For instance, derivatives containing furan and similar heterocycles have been investigated as scaffolds for developing epidermal growth factor receptor (EGFR) inhibitors with anticancer activity . Furthermore, such molecular frameworks are frequently explored for various other pharmacological properties, including antiviral, anti-inflammatory, and antimicrobial activities . Researchers may find this compound particularly useful as a synthetic intermediate for constructing more complex molecules or in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Please Note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-amino-1-(furan-2-yl)butan-2-one

InChI

InChI=1S/C8H11NO2/c9-4-3-7(10)6-8-2-1-5-11-8/h1-2,5H,3-4,6,9H2

InChI Key

DQTAKMBZIJZSBK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(furan-2-yl)butan-2-one typically involves multi-step organic reactions. One common method is the condensation of furan-2-carbaldehyde with an appropriate amine, followed by reduction and further functionalization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of 4-Amino-1-(furan-2-yl)butan-2-one may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(furan-2-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction can produce 4-amino-1-(furan-2-yl)butanol.

Scientific Research Applications

4-Amino-1-(furan-2-yl)butan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-(furan-2-yl)butan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

4-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one

  • Structure : Replaces the furan ring with a 1,2,5-thiadiazole ring (a sulfur- and nitrogen-containing heterocycle).
  • Molecular Formula : C₆H₉N₃OS (MW: 171.22 g/mol) .
  • Applications : Likely serves as a pharmaceutical intermediate, though specific biological data are unavailable.

4-Amino-1-(1,3-thiazol-5-yl)butan-2-one

  • Structure : Substitutes the furan with a 1,3-thiazole ring (a sulfur- and nitrogen-containing heterocycle).
  • Molecular Formula : C₇H₁₀N₂OS (MW: 170.23 g/mol) .
  • Key Features : The thiazole ring may improve metabolic stability compared to furan.

4-(Phenylsulfanyl)butan-2-one

  • Structure: Features a phenylsulfanyl (SPh) group instead of the amino-furan moiety.
  • Molecular Formula : C₁₀H₁₀OS (MW: 178.25 g/mol) .
  • Reduces expression of melanogenesis-related proteins (MITF, Trp-1, Trp-2, GP100) in melanoma cells. Demonstrates low cytotoxicity in vitro and in zebrafish models .
  • Applications : Promising candidate for cosmetic skin-whitening agents .

4-(4-Hydroxyphenyl)butan-2-one

  • Structure : Contains a 4-hydroxyphenyl group.
  • Molecular Formula : C₁₀H₁₂O₂ (MW: 164.20 g/mol) .
  • Applications : Used in perfumery and personal care products.

4-Phenyl-2-butanone

  • Molecular Formula : C₁₀H₁₂O (MW: 148.20 g/mol) .

Structural and Functional Insights

Impact of Substituents

  • Heterocycles :
    • Furan : Offers moderate electron-richness and biocompatibility.
    • Thiadiazole/Thiazole : Introduce sulfur, improving metabolic stability and binding to metal-containing enzymes (e.g., tyrosinase) .
  • Aromatic Groups : Phenyl or hydroxyphenyl moieties influence lipophilicity and UV absorption, relevant for cosmetic applications .

Data Table: Comparative Overview

Compound Molecular Formula Key Substituent Biological Activity Applications References
4-Amino-1-(furan-2-yl)butan-2-one C₉H₁₁NO₂ Furan, amino Inferred: Drug intermediate Pharmaceuticals (hypothetical)
4-(Phenylsulfanyl)butan-2-one C₁₀H₁₀OS Phenylsulfanyl Tyrosinase inhibition, anti-melanogenic Cosmeceuticals
4-(4-Hydroxyphenyl)butan-2-one C₁₀H₁₂O₂ 4-Hydroxyphenyl None reported (safety-regulated) Fragrances
4-Phenyl-2-butanone C₁₀H₁₂O Phenyl None reported Laboratory use

Biological Activity

4-Amino-1-(furan-2-yl)butan-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties. Additionally, it discusses its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-Amino-1-(furan-2-yl)butan-2-one is C8H10N2O2C_8H_{10}N_2O_2, with a molecular weight of approximately 166.18 g/mol. The presence of an amino group, a furan ring, and a ketone functional group contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 4-Amino-1-(furan-2-yl)butan-2-one exhibits significant antimicrobial activity against various microorganisms. Studies have reported its effectiveness against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with essential metabolic pathways within microbial cells.

MicroorganismActivity Observed
Candida albicansInhibition of growth
Escherichia coliSignificant reduction in viability
Staphylococcus aureusAntimicrobial action

Antioxidant Activity

4-Amino-1-(furan-2-yl)butan-2-one has also been studied for its antioxidant properties. It is believed to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage that can lead to various diseases, including cancer.

Anticancer Potential

Emerging research suggests that 4-Amino-1-(furan-2-yl)butan-2-one may have anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through various pathways. For instance, it has been observed to increase caspase activity in human breast adenocarcinoma cell lines (MCF-7), indicating its potential as a therapeutic agent in cancer treatment .

The biological effects of 4-Amino-1-(furan-2-yl)butan-2-one can be attributed to several mechanisms:

  • Enzyme Modulation : The compound can interact with specific enzymes involved in metabolic pathways, influencing their activity.
  • Cell Signaling Pathways : It may affect signaling pathways that regulate cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties allow it to neutralize ROS, reducing oxidative stress in cells.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-Amino-1-(furan-2-yl)butan-2-one. Common methods include:

  • Condensation Reactions : Combining furan derivatives with amines or amino acids.
  • Oxidative Reactions : Utilizing oxidants like potassium permanganate to modify the furan ring.
  • Reduction Reactions : Employing reducing agents such as sodium borohydride to achieve desired functionalities.

Case Studies

Recent studies have highlighted the potential applications of 4-Amino-1-(furan-2-yl)butan-2-one:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of E. coli at concentrations as low as 50 µg/mL, showcasing its potential as a new antimicrobial agent.
  • Antioxidant Activity Assessment : In vitro assays revealed that 4-Amino-1-(furan-2-yl)butan-2-one significantly reduced oxidative stress markers in human cell lines, suggesting its utility in protective health applications .
  • Cancer Cell Studies : Research involving MCF-7 cells showed that treatment with this compound led to a notable increase in apoptosis markers, indicating its potential role in cancer therapy.

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